molecular formula C13H19N B6330445 (3-Phenylbutyl)(prop-2-en-1-yl)amine CAS No. 1240567-64-9

(3-Phenylbutyl)(prop-2-en-1-yl)amine

Cat. No. B6330445
CAS RN: 1240567-64-9
M. Wt: 189.30 g/mol
InChI Key: QCHJBYBJXKOSQF-UHFFFAOYSA-N
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Description

“(3-Phenylbutyl)(prop-2-en-1-yl)amine” is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.29666 . The compound is also known by other synonyms such as 3-phenyl-N-prop-2-enylbutan-1-amine and Benzenepropanamine, γ-methyl-N-2-propen-1-yl .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The preparation of enantiomerically pure compounds is a crucial aspect of pharmaceutical chemistry. For instance, the synthesis of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol demonstrates the application of (3-Phenylbutyl)(prop-2-en-1-yl)amine derivatives in obtaining compounds with high enantiomeric purity. This process involves enzymatic resolution, showcasing the compound's role in producing stereospecific pharmaceutical intermediates (Fadnavis, Radhika, & Devi, 2006).

Hydroamination Reactions

Hydroamination reactions of ethynyl derivatives represent another application area, where secondary dialkylamines are added under mild conditions to afford products with significant stereoselectivity and yield. This process underscores the utility of this compound and its analogs in synthesizing complex organic molecules with potential pharmaceutical applications (Sobenina et al., 2010).

Material Science Applications

In the field of materials science, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including this compound derivatives, demonstrate enhanced swelling properties and thermal stability. These modified polymers, characterized by their antibacterial and antifungal activities, illustrate the compound's potential in developing new materials for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Radioligands

Another notable application is in the synthesis of radiolabeled analogs for pharmacological studies. For example, the preparation of 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine as a potent radioligand for corticotropin-releasing hormone type 1 receptor illustrates the compound's relevance in neuroscience research, offering tools for studying receptor binding and function (Hsin et al., 2000).

properties

IUPAC Name

3-phenyl-N-prop-2-enylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHJBYBJXKOSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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